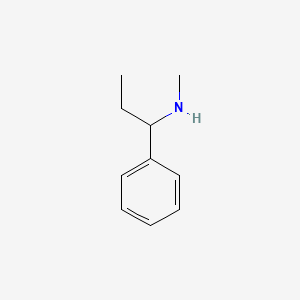
Ácido 5-bencilidenobarbitúrico
Descripción general
Descripción
5-Benzylidenebarbituric acid is a chemical compound with the molecular formula C11H8N2O3 . It is a solid substance at 20°C . The compound contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .
Synthesis Analysis
The synthesis of 5-Benzylidenebarbituric acid has been achieved through electrochemical methods . The reaction involves barbituric acid and aldehydes in water under electrochemical conditions . The use of graphite as anode and cathode, sodium bromide as electrolyte, and conducting the reaction in water at 70°C for 6 minutes were found to be the optimum conditions .Molecular Structure Analysis
The molecular structure of 5-Benzylidenebarbituric acid includes 24 atoms; 8 Hydrogen atoms, 11 Carbon atoms, 2 Nitrogen atoms, and 3 Oxygen atoms . It contains 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Chemical Reactions Analysis
The chemical reactions of 5-Benzylidenebarbituric acid involve its tautomeric properties, which have been studied with NMR spectra, spectrophotometric determination of the pKa values, and quantum chemical calculations . Linear solvation energy relationships (LSER) and linear free energy relationships (LFER) have been applied to the spectral data .Physical and Chemical Properties Analysis
5-Benzylidenebarbituric acid is a solid substance at 20°C . It contains a total of 25 bonds, including 17 non-H bonds, 10 multiple bonds, 1 rotatable bond, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 urea (-thio) derivative, and 2 imide(s) (-thio) .Aplicaciones Científicas De Investigación
Oxidantes Orgánicos
Los ácidos 5-bencilidenobarbitúricos tienen un uso potencial como oxidantes orgánicos debido a sus propiedades químicas. Pueden participar en reacciones de oxidación-reducción que son fundamentales en varios procesos químicos .
Síntesis de Oxadeazaflavinas
Estos compuestos se utilizan en la preparación de oxadeazaflavinas, que son compuestos orgánicos con aplicaciones potenciales en química medicinal y ciencia de materiales .
Síntesis de Disulfuros
Los ácidos bencilidenobarbitúricos juegan un papel en la síntesis asimétrica de disulfuros. Los disulfuros son importantes en el desarrollo de productos farmacéuticos y tienen aplicaciones en bioquímica .
Materiales Ópticos No Lineales
Algunos derivados del ácido bencilidenobarbitúrico se han estudiado por sus propiedades ópticas no lineales, que son significativas para el desarrollo de dispositivos ópticos y fotónica .
Actividades Biológicas
Estos derivados muestran una amplia gama de actividades biológicas, incluidas las actividades antibacteriana, antifúngica, antidiabética y anticonvulsiva. Pueden actuar como inhibidores de diversas enzimas como la ureasa, la xantina oxidasa y la tirosinasa, lo que los hace valiosos en la investigación farmacéutica .
Química Medicinal
Los derivados del ácido barbitúrico, incluido el ácido bencilidenobarbitúrico, son bloques de construcción importantes en la química medicinal debido a su estructura heterocíclica de pirimidina farmacológicamente activa. Se utilizan para crear estructuras que contienen diversas actividades medicinales y atraen un interés significativo de la comunidad científica de investigación .
Mecanismo De Acción
Target of Action
5-Benzylidenebarbituric acid, also known as Benzalbarbituric acid, is a derivative of barbituric acid and has been found to display a wide range of biological activities . The primary targets of 5-Benzylidenebarbituric acid are various enzymes such as urease , xanthine oxidase , and tyrosinase . These enzymes play crucial roles in various biochemical processes in the body.
Mode of Action
The interaction of 5-Benzylidenebarbituric acid with its targets involves the formation of Michael adducts with nucleophiles . This is due to the presence of a strongly polarized exocyclic double bond in 5-Benzylidenebarbituric acid, which carries a positive partial charge on the methyne carbon atom . This allows it to form Michael adducts with nucleophiles such as alkoxides, amines, thiols, water, and C-nucleophiles derived from active methylene compounds .
Biochemical Pathways
The interaction of 5-Benzylidenebarbituric acid with its enzyme targets affects various biochemical pathways. For instance, by inhibiting the enzyme urease, it can potentially affect the urea cycle . Similarly, by inhibiting xanthine oxidase, it can influence purine metabolism . The exact downstream effects of these interactions on the biochemical pathways are complex and depend on various factors, including the concentration of 5-Benzylidenebarbituric acid and the specific physiological conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
5-Benzylidenebarbituric acid is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been reported to act as an inhibitor of enzymes like urease, xanthine oxidase, and tyrosinase . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved.
Molecular Mechanism
The molecular mechanism of action of 5-Benzylidenebarbituric acid involves its interaction with various biomolecules. It is known to exert its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression
Propiedades
IUPAC Name |
5-benzylidene-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-9-8(10(15)13-11(16)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDWOZYVQQAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286913 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27402-47-7 | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179809 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Benzylidenebarbituric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50286913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


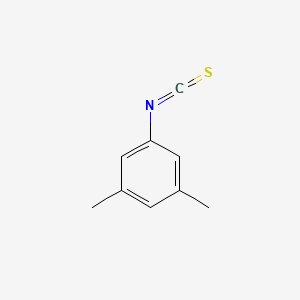
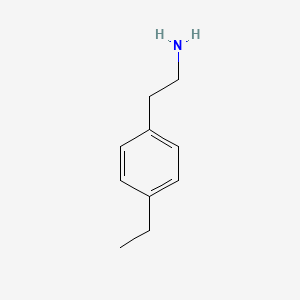
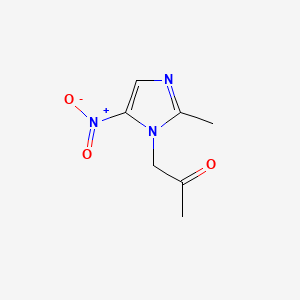

![4-[(2-Amino-6-methylpyrimidin-4-yl)disulfanyl]-6-methylpyrimidin-2-amine](/img/structure/B1584118.png)

![6-Chloro-2-isopropyl-1H-benzo[d]imidazole](/img/structure/B1584120.png)
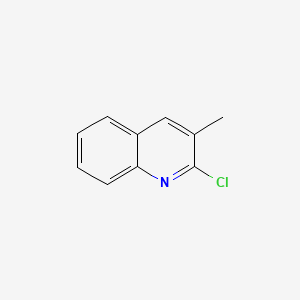

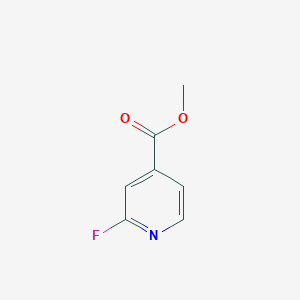
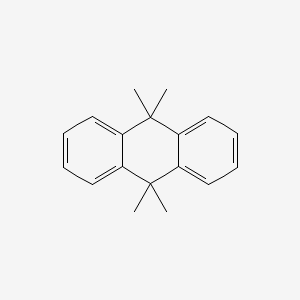
![Ethyl 2-(benzo[d]thiazol-2-yl)acetate](/img/structure/B1584130.png)
